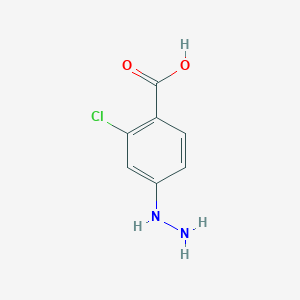

2-Chloro-4-hydrazinylbenzoic acid

Description

BenchChem offers high-quality 2-Chloro-4-hydrazinylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydrazinylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

700795-33-1 |

|---|---|

Molecular Formula |

C7H7ClN2O2 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-chloro-4-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-3-4(10-9)1-2-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) |

InChI Key |

OPDFEMWFKZVKSH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NN)Cl)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-hydrazinylbenzoic Acid (CAS 41112-74-7)

[1][2][3]

Executive Summary: The "Privileged Scaffold" Utility

2-Chloro-4-hydrazinylbenzoic acid (CAS 41112-74-7) is a specialized aryl hydrazine intermediate critical for the synthesis of nitrogen-rich heterocycles.[1] Its structural uniqueness lies in the 2-chloro substituent , which provides steric and electronic modulation distinct from the unsubstituted analog (4-hydrazinobenzoic acid).[1]

In modern drug discovery, this compound serves as a primary building block for pyrazoles, indazoles, and triazoles —core pharmacophores found in kinase inhibitors (e.g., VEGFR, BCR-ABL targets) and Factor IXa inhibitors. The presence of the carboxylic acid moiety allows for further derivatization (amide coupling), while the hydrazine group acts as a versatile nucleophile for cyclization reactions.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the hydrochloride salt form, which is the most common commercial presentation due to enhanced stability.

| Property | Value / Description | Notes |

| CAS Number | 41112-74-7 | Hydrochloride salt is common.[1][2] |

| IUPAC Name | 2-Chloro-4-hydrazinylbenzoic acid | Also: 2-Chloro-4-hydrazinobenzoic acid |

| Molecular Formula | C₇H₇ClN₂O₂ (Free Acid) | C₇H₈Cl₂N₂O₂ (HCl Salt) |

| Molecular Weight | 186.59 g/mol (Free Acid) | 223.06 g/mol (HCl Salt) |

| Appearance | Off-white to pale beige powder | Oxidizes/darkens upon air exposure.[1] |

| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in non-polar solvents (DCM, Hexane). |

| Melting Point | >210 °C (Decomposes) | Characteristic of aryl hydrazines; exact point varies by purity/salt form.[1] |

| Acidity (pKa) | ~3.5 (COOH), ~5.2 (Hydrazine) | The 2-Cl group increases acidity of COOH relative to benzoic acid.[1] |

| Stability | Hygroscopic; Air-sensitive | Store under inert atmosphere (Argon/Nitrogen) at -20°C. |

Synthetic Utility & Reactivity Pathways

The core utility of CAS 41112-74-7 lies in its bifunctional reactivity .[1] The hydrazine group (-NHNH₂) is a potent alpha-effect nucleophile, while the carboxylic acid (-COOH) remains available for orthogonal coupling reactions.[1]

Core Reaction Pathways

-

Pyrazole Synthesis (Knorr Pyrazole Synthesis): Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or

-keto esters yields 1-arylpyrazoles.[1] The 2-chloro group influences the regioselectivity and final conformation of the drug molecule.[1] -

Semicarbazide Formation: Reaction with cyanates (e.g., Potassium Cyanate) yields semicarbazides, which are precursors to 1,2,4-triazol-3-ones.[1]

-

Indazole Formation: Under specific oxidative or acidic conditions, the hydrazine can cyclize onto the ortho-carbon (though the 2-Cl position is blocked, cyclization often targets the other ortho-position or involves displacement if activated).[1]

Visualized Reaction Workflow

The following diagram illustrates the divergence from the CAS 41112-74-7 scaffold into three critical heterocyclic classes.

Caption: Divergent synthesis pathways from CAS 41112-74-7 yielding three distinct pharmacophores.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 41112-74-7 (Diazotization-Reduction)

Context: If the compound is unavailable commercially, it can be synthesized from 2-chloro-4-aminobenzoic acid .[1] This protocol is adapted from standard aryl hydrazine synthesis methodologies (e.g., Org. Synth. Coll. Vol. 1).

Reagents:

-

2-Chloro-4-aminobenzoic acid (1.0 eq)[1]

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Tin(II) Chloride (SnCl₂[1]·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-chloro-4-aminobenzoic acid in conc. HCl (approx. 5-10 mL per gram of substrate) and cool to -5°C to 0°C in an ice-salt bath.

-

Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 0°C. Stir for 30 mins.

-

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue/black).[1]

-

-

Reduction:

-

Method A (SnCl₂): Dissolve SnCl₂ in conc.[1] HCl at 0°C. Add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate (the hydrazine tin complex) will form.

-

Method B (Na₂SO₃): Pour the diazonium solution into a cold solution of Na₂SO₃/NaOH.[1] Heat to 70°C for 1 hour, then acidify to hydrolyze the sulfonate intermediate.

-

-

Isolation:

-

For Method A, filter the complex and treat with alkali to liberate the free base, or recrystallize from dilute HCl to obtain the hydrochloride salt (CAS 41112-74-7).

-

Yield: Typically 60-75%.[1]

-

Protocol B: Synthesis of a Pyrazole Derivative

Context: Validating the reactivity of CAS 41112-74-7 for library generation.

-

Reaction Setup: In a round-bottom flask, dissolve CAS 41112-74-7 (1 mmol) in Ethanol (10 mL) .

-

Addition: Add Acetylacetone (1.1 mmol) and a catalytic amount of Acetic Acid (or Et₃N if using the HCl salt).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. The pyrazole product often precipitates.[1] If not, evaporate solvent and recrystallize from EtOH/Water.[1]

-

Result: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chlorobenzoic acid.

Handling, Safety, & Stability

Hazard Class: Aryl hydrazines are generally toxic and potential carcinogens.

-

GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Sens. 1, Carcinogen 2.

-

Storage: Store at -20°C under inert gas (Argon). The hydrochloride salt is significantly more stable than the free base, which oxidizes rapidly to the azo or hydrazo derivative (turning dark brown).

-

Incompatibility: Avoid contact with strong oxidizing agents (creates nitrogen gas/explosion risk) and aldehydes (unless intended for reaction).[1]

References

-

BenchChem. Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (Technical Guide on Precursor Synthesis). Link

-

Organic Syntheses. o-Hydrazinobenzoic acid hydrochloride.[1][4] Org.[1][2][4][5] Synth. 1945, 25, 53. (Foundational protocol for hydrazinobenzoic acids). Link

-

Google Patents. US20180030036A1 - Factor IXa Inhibitors.[1] (Specific application of CAS 41112-74-7 in drug synthesis).[1] Link

-

PubChem. 4-Hydrazinobenzoic acid (Analogous Compound Data).Link

-

ChemicalBook. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride Properties.Link

Sources

- 1. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Organic Chemistry [3asenrise.com]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

2-Chloro-4-hydrazinylbenzoic acid hydrochloride salt molecular weight

The following technical guide is structured to provide an exhaustive analysis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride , focusing on its molecular weight, synthesis, and critical role in pharmaceutical applications.

Molecular Weight Analysis, Synthesis Protocols, and Application Architectures

Executive Summary & Molecular Identity

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a bifunctional aromatic building block essential for the synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles used in oncology and antimicrobial drug discovery.[1][2]

Accurate characterization of this compound’s molecular weight (MW) is not merely a cataloging exercise; it is the fundamental constant governing stoichiometric precision in multi-step organic synthesis.[2] As a hydrochloride salt, the compound exists in equilibrium, often requiring precise acid-base accounting during formulation.[2]

Chemical Identity Table

| Attribute | Specification |

| Systematic Name | 2-Chloro-4-hydrazinylbenzoic acid hydrochloride |

| CAS Number | 41112-74-7 |

| Molecular Formula | C₇H₇ClN₂O₂[1][2][3][4] · HCl |

| Parent Structure | 2-Chloro-4-hydrazinylbenzoic acid |

| Salt Form | Monohydrochloride (1:[1][2]1) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in cold water |

Molecular Weight Analysis

For high-precision applications (e.g., quantitative NMR standards or GMP synthesis), relying on a generic "molecular weight" is insufficient.[2] Researchers must distinguish between the free base and the salt form .[2]

Component Stoichiometry

The hydrochloride salt adds a specific mass burden that must be factored into molarity calculations.[2]

| Component | Formula | Exact Mass (Da) | Average Mass ( g/mol ) |

| Parent (Free Base) | C₇H₇ClN₂O₂ | 186.020 | 186.60 |

| Counterion (Acid) | HCl | 35.977 | 36.46 |

| Total Salt | C₇H₈Cl₂N₂O₂ | 221.996 | 223.06 |

Critical Note on Stoichiometry: When using this reagent in synthesis (e.g., condensation with aldehydes), the 223.06 g/mol value must be used to calculate equivalents.[2] Failure to account for the HCl fraction (approx.[2] 16.3% by mass) will result in a stoichiometric deficiency of the hydrazine nucleophile, leading to incomplete conversion and lower yields.

Theoretical Calculation Logic

The molecular weight is derived from standard atomic weights (IUPAC 2021 intervals):

-

Carbon (7×): 7 × 12.011 = 84.077[2]

-

Hydrogen (8×): 8 × 1.008 = 8.064[2]

-

Chlorine (2×): 2 × 35.45 = 70.90 (One on ring, one in HCl)

-

Nitrogen (2×): 2 × 14.007 = 28.014[2]

-

Oxygen (2×): 2 × 15.999 = 31.998[2]

-

Sum: 223.053 g/mol (Rounded to 223.06 )[2]

Synthesis & Manufacturing Protocol

The synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride typically proceeds via the diazotization-reduction pathway, starting from 4-amino-2-chlorobenzoic acid.[1][2] This method is preferred for its scalability and the stability of the intermediate diazonium salt.[2]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from the nitro-precursor to the final hydrazine salt.

Figure 1: Step-wise synthetic pathway from nitro-benzoic precursor to hydrazine salt.

Detailed Experimental Protocol

Safety Warning: Hydrazines are potential carcinogens and toxic.[2] Handle in a fume hood with nitrile gloves.[2]

Phase 1: Diazotization[1][3][5][6]

-

Preparation: Suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) in concentrated HCl (approx. 5-6 equiv) and water. Cool the mixture to -5°C to 0°C in an ice/salt bath.

-

Activation: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (1.1 equiv).[2] Maintain temperature below 5°C to prevent decomposition of the diazonium salt.[2]

-

Monitoring: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue/black).[1][2]

Phase 2: Reduction (The Meyer Method)

-

Reagent Prep: Prepare a solution of Stannous Chloride (SnCl₂[2]·2H₂O) (2.5 equiv) in concentrated HCl.[2] Cool to 0°C.[2]

-

Addition: Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring. The reaction is exothermic; control rate to keep T < 10°C.[2]

-

Crystallization: A precipitate (the hydrazine double salt) typically forms.[2] Allow to stand at 4°C overnight.[2]

-

Isolation: Filter the solid.

-

Purification: To obtain the pure hydrochloride salt, dissolve the tin complex in hot water, treat with H₂S (or sulfide source) to remove tin as SnS (precipitate), filter, and concentrate the filtrate. Alternatively, for lab scale, recrystallization from 2N HCl is often sufficient to yield the clean hydrochloride salt.

Analytical Characterization & Quality Assurance

Trust in the reagent requires rigorous validation.[2] The following workflow ensures the identity and purity of the molecular weight standard.

Analytical Workflow

Figure 2: Analytical workflow for validating molecular weight and salt stoichiometry.

Key Validation Metrics

-

Mass Spectrometry (MS): In ESI+ mode, you will observe the parent ion [M+H]⁺ at m/z ~187.0 .[2] You will not see the 223 peak directly, as the HCl dissociates.[2]

-

Chloride Titration: To confirm the "223.06" MW, perform an argentometric titration (with AgNO₃).[2]

Applications in Drug Development

The specific placement of the Chlorine atom at position 2 and the Hydrazine at position 4 makes this molecule a "privileged structure" for designing bioactive scaffolds.

-

Pyrazole Synthesis: Reaction with 1,3-diketones yields 1-arylpyrazoles.[1][2] The 2-chloro substituent provides steric bulk that can lock the conformation of the resulting drug molecule, improving binding affinity to kinase pockets.

-

Indazole Formation: Cyclization strategies can fuse the hydrazine nitrogen back onto the ring (often requiring displacement of the adjacent halogen or activation), forming indazoles, a core structure in many anti-inflammatory and anti-cancer agents.[2]

-

Linker Chemistry: The carboxylic acid tail allows this molecule to be conjugated to peptides or solubilizing groups, serving as a "warhead" delivery system.[2]

References

-

PubChem. (2024).[2][7] Compound Summary: 4-Chloro-3-hydrazinylbenzoic acid hydrochloride (Isomer Analog Context).[1][2] National Library of Medicine.[2] Retrieved from [Link]

-

Cohen, J. et al. (1905).[2] Chlorination of the Aminobenzoic Acids. Journal of the Chemical Society, Transactions.[2] (Historical grounding for halogenated aminobenzoic acid precursors).

-

Thermo Scientific Chemicals. (2024).[2] 4-Hydrazinobenzoic acid hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 52356-01-1|2-Hydrazinobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 4. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-Chloro-3-hydrazinylbenzoic acid hydrochloride | C7H8Cl2N2O2 | CID 16242996 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2-Chloro-4-hydrazinylbenzoic Acid in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-4-hydrazinylbenzoic acid in organic solvents. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, drawing upon the physicochemical properties of its constituent functional groups and analogous, well-documented compounds. It offers a robust theoretical discussion complemented by detailed, field-proven experimental protocols, enabling researchers to systematically screen for optimal solvent systems. This guide is designed to be a practical and authoritative resource for professionals engaged in process development, formulation, and analytical characterization involving 2-chloro-4-hydrazinylbenzoic acid.

Introduction and Strategic Importance

2-Chloro-4-hydrazinylbenzoic acid is a bespoke chemical entity, characterized by a trifunctionalized benzene ring bearing a carboxylic acid, a hydrazine moiety, and a chloro substituent. Each of these groups imparts distinct physicochemical characteristics that collectively dictate its behavior in various media. The strategic placement of the electron-withdrawing chlorine atom at the ortho-position to the carboxylic acid, and the versatile hydrazinyl group at the para-position, suggests its potential as a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).

The solubility of such an intermediate is a critical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A comprehensive understanding of its solubility profile in diverse organic solvents is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient process scale-up, crystallization, and the development of stable, effective drug products.[1]

Physicochemical Properties and Solubility Prediction

| Property | Predicted Value/Characteristic | Rationale and Expert Insights |

| Molecular Formula | C₇H₇ClN₂O₂ | Derived from its chemical structure. |

| Molecular Weight | ~202.60 g/mol | Calculated from the atomic weights of its constituent atoms. |

| pKa | Carboxylic Acid: ~3.5-4.0 Hydrazinyl Group: ~4.5-5.5 | The carboxylic acid pKa is expected to be lower (more acidic) than that of benzoic acid (~4.2) due to the electron-withdrawing effect of the ortho-chloro substituent. The hydrazinyl group will have a basic character.[2] |

| logP (Octanol-Water Partition Coefficient) | Moderate | The presence of polar, hydrogen-bonding groups (carboxylic acid, hydrazine) is counteracted by the hydrophobic benzene ring and the lipophilic chloro group. This balance suggests moderate lipophilicity. |

| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid and hydrazinyl groups are both potent hydrogen bond donors and acceptors, which will be a dominant factor in its solubility in protic solvents. |

| Physical Form | Likely a crystalline solid | Based on the properties of similar substituted benzoic acids.[3] |

Causality Behind Predicted Solubility Behavior:

The solubility of 2-chloro-4-hydrazinylbenzoic acid will be a complex interplay of these properties. The "like dissolves like" principle serves as a primary guide.

-

Polar Protic Solvents (e.g., Alcohols, Water): The ability to form strong hydrogen bonds with the carboxylic acid and hydrazinyl groups will promote solubility. However, the non-polar benzene ring and chloro group will limit solubility, especially in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and hydrazinyl protons. Solvents with high dipole moments will be effective at solvating the polar regions of the molecule. Based on data for the related 4-hydrazinobenzoic acid, high solubility in DMSO can be anticipated.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute will not be compensated by the weak van der Waals interactions with the solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, a robust and reproducible experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[5] The protocol below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Workflow for Solubility Screening

Caption: Isothermal Shake-Flask Solubility Workflow

Detailed Step-by-Step Methodology

Expertise & Experience in Protocol Design: This protocol incorporates steps to mitigate common sources of error, such as ensuring equilibrium, preventing solvent evaporation, and avoiding interference from undissolved solids.

-

Preparation of Solvent Vials:

-

To a series of 4 mL glass vials, add a magnetic stir flea.

-

Precisely pipette 2 mL of each selected organic solvent into separate vials. Include a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

Add an excess of solid 2-chloro-4-hydrazinylbenzoic acid to each vial (e.g., 50-100 mg, ensuring a significant amount of undissolved solid remains at the end of the experiment). The presence of excess solid is the cornerstone of achieving an equilibrium saturated solution.

-

Seal each vial immediately with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration - The Trustworthiness Pillar:

-

Place the vials in a temperature-controlled shaker or on a multi-position stirring plate set to a constant temperature (e.g., 25°C).

-

Agitate the slurries vigorously for a minimum of 24 hours. Causality: A prolonged equilibration time is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium. For compounds with slow dissolution kinetics, a 48-hour or even 72-hour period may be necessary. A pilot study comparing 24h vs. 48h results can validate the chosen equilibration time.

-

After the agitation period, turn off the stirring and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear supernatant of each vial using a 1 mL syringe.

-

Immediately attach a 0.22 µm syringe filter (PTFE or other solvent-compatible material) and dispense the filtrate into a clean, pre-labeled HPLC vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a logical starting point. The UV detector should be set to the λmax of the compound.

-

Prepare a multi-point calibration curve using accurately weighed standards of 2-chloro-4-hydrazinylbenzoic acid to ensure accurate quantification.

-

-

Data Calculation and Presentation:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Present the results in a clear, tabular format.

-

Data Presentation for Experimental Results

The following tables are provided as templates for organizing experimentally determined solubility data.

Table 1: Solubility of 2-Chloro-4-hydrazinylbenzoic Acid in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Isopropanol | 3.9 | |||

| Acetonitrile | 5.8 | |||

| Acetone | 5.1 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | |||

| Ethyl Acetate | 4.4 | |||

| Dichloromethane | 3.1 | |||

| Toluene | 2.4 | |||

| Heptane | 0.1 |

Table 2: Temperature Dependence of Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Solvent A (e.g., Ethanol) | 5 | |

| 25 | ||

| 40 | ||

| Solvent B (e.g., Acetonitrile) | 5 | |

| 25 | ||

| 40 |

Conclusion

While direct, quantitative solubility data for 2-chloro-4-hydrazinylbenzoic acid remains to be published, a thorough understanding of its molecular structure and the principles of physical chemistry provides a strong basis for predicting its behavior and designing effective solubility screening experiments. The protocols and frameworks presented in this guide offer a robust, scientifically-sound pathway for researchers to generate the high-quality, reliable solubility data essential for advancing their research and development objectives. The application of these detailed methodologies will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory discovery to practical application.

References

- Chavan, R. B., & Rathod, V. K. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(1), 1038-1051.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801–3803.

- Jozwiak, K., Tuszynska, B., & Combrinck, J. (2014). Predicting drug solubility in organic solvents mixtures. Unipd.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Kappe, C. O. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(3), 1134-1144.

-

Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoic Acid-HCL (4-HBA). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]

Sources

Chemo-Informatics and Synthetic Utility of 2-Chloro-4-hydrazinylbenzoic Acid

Executive Summary & Chemical Identity

2-Chloro-4-hydrazinylbenzoic acid (often supplied as the hydrochloride salt, CAS 41112-74-7) is a critical bifunctional building block in medicinal chemistry. Characterized by an electron-withdrawing carboxylic acid at position 1, an ortho-chloro substituent at position 2, and a nucleophilic hydrazine moiety at position 4, this molecule serves as a "linchpin" intermediate. It is extensively utilized in the synthesis of fused heterocycles—specifically indazoles, pyrazoles, and indoles—which are pharmacophores in Factor IXa inhibitors (anticoagulants) and kinase inhibitors.

The presence of the ortho-chlorine atom provides steric influence and lipophilicity modulation, while the hydrazine group acts as a versatile nucleophile for cyclization reactions.

Chemo-Informatics Data Table

| Property | Data Specification |

| Chemical Name | 2-Chloro-4-hydrazinylbenzoic acid |

| Common Synonyms | 2-Chloro-4-hydrazinobenzoic acid; 4-Hydrazino-2-chlorobenzoic acid |

| CAS Number | 41112-74-7 (Hydrochloride salt); 52433-44-4 (Free base) |

| Molecular Formula | C₇H₇ClN₂O₂ (Free base) |

| Molecular Weight | 186.59 g/mol (Free base); 223.05 g/mol (HCl salt) |

| Canonical SMILES | NNc1cc(Cl)c(C(=O)O)cc1 |

| InChI String | InChI=1S/C7H7ClN2O2/c8-5-3-4(9-10)1-2-6(5)7(11)12/h1-3,9H,10H2,(H,11,12) |

| InChIKey | VZCYOQUCFHKZQN-UHFFFAOYSA-N (Computed) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH (warm); sparingly soluble in water (free base) |

Synthetic Methodology: The Diazotization-Reduction Protocol

While nucleophilic aromatic substitution (

Critical Process Parameters (CPPs)

-

Temperature Control (<5°C): Essential during diazotization to prevent the hydrolysis of the diazonium salt to the corresponding phenol.

-

Acid Stoichiometry: A large excess of HCl is required to maintain the solubility of the diazonium salt and facilitate the SnCl₂ reduction mechanism.

-

Agitation: Vigorous stirring is required as the final hydrazine hydrochloride often precipitates, creating a thick slurry.

Step-by-Step Experimental Protocol

Phase 1: Diazotization[1]

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 2-chloro-4-aminobenzoic acid (10.0 g, 58.3 mmol) and concentrated HCl (60 mL).

-

Cooling: Cool the resulting suspension to 0–5°C using an ice/salt bath. Monitor internal temperature with a probe.

-

Nitrite Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 4.4 g, 64.0 mmol) in water (15 mL) over 20 minutes.

-

Checkpoint: The internal temperature must not exceed 5°C.

-

-

Digestion: Stir the mixture at 0°C for 30 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.

Phase 2: Stannous Chloride Reduction

-

Reductant Prep: In a separate vessel, dissolve Stannous Chloride Dihydrate (SnCl₂·2H₂O, 33.0 g, 146 mmol) in concentrated HCl (40 mL). Cool this solution to <10°C.

-

Reduction: Rapidly add the cold SnCl₂ solution to the diazonium mixture with vigorous stirring.

-

Observation: A significant exotherm will occur. Maintain temp <10°C. A thick, creamy precipitate (the hydrazine tin complex) will form immediately.

-

-

Aging: Stir the slurry at 0–5°C for 2 hours, then allow it to warm to room temperature over 1 hour.

Phase 3: Isolation and Purification[1][2]

-

Filtration: Filter the solids and wash the cake with cold brine (saturated NaCl) to remove excess tin salts.

-

Free Base Liberation (Optional): To obtain the free base, suspend the solid in water and adjust pH to 4–5 with saturated Sodium Acetate.

-

Salt Formation (Preferred): For the HCl salt (most stable form), recrystallize the crude solid from 2N HCl or Ethanol/HCl.

-

Drying: Dry under vacuum at 40°C over P₂O₅.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 2-chloro-4-hydrazinylbenzoic acid via the diazonium-reduction pathway.

Reactivity & Applications in Drug Discovery

The utility of 2-chloro-4-hydrazinylbenzoic acid lies in its ability to form fused heterocyclic rings. The carboxylic acid handle allows for subsequent amide coupling to diverse pharmacophores.

Key Transformations

-

Fischer Indole Synthesis: Reaction with ketones (e.g., cyclohexanone) under acidic conditions yields tetrahydrocarbazoles or substituted indoles.

-

Pyrazole Formation: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or

-keto esters yields pyrazoles. This is the primary route for synthesizing Factor IXa inhibitors. -

Indazole Synthesis: Intramolecular cyclization strategies can yield indazoles, a scaffold seen in kinase inhibitors (e.g., Axitinib analogs).

Application Workflow: Factor IXa Inhibitor Synthesis

In the context of anticoagulant research (Factor IXa inhibition), this hydrazine reacts with specific keto-esters to form the core pyrazole ring, which is then coupled to an arginine mimetic.

Figure 2: Divergent synthetic utility of the hydrazine scaffold in heterocyclic generation.

Safety & Handling Protocols (E-E-A-T)

As a hydrazine derivative, this compound possesses specific toxicological risks that must be managed via engineering controls.

-

Genotoxicity Warning: Hydrazines are known structural alerts for genotoxicity (mutagenicity). All handling should occur within a certified fume hood.

-

Skin Sensitization: The hydrochloride salt is a potent skin, eye, and respiratory irritant.

-

Decomposition: Avoid contact with strong oxidizers.[3] Hydrazines can liberate nitrogen gas rapidly if oxidized, presenting a pressure hazard in closed vessels.

-

Waste Disposal: Do not dispose of down the drain. Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) slowly in a cooling bath before disposal to convert them to inert nitrogen gas.

References

-

Synthesis of Hydrazines: BenchChem. (2025). Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid. Retrieved from (Contextual grounding for precursor synthesis).

-

Factor IXa Inhibitors: Patent US20180030036A1. Factor IXa Inhibitors. Retrieved from (Details the specific use of 2-chloro-4-hydrazinylbenzoic acid in drug synthesis).

-

Chemical Data: PubChem. 4-Hydrazinobenzoic acid.[4] Retrieved from (Base structure validation).

-

Commercial Availability: BLD Pharm. 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. Retrieved from (Verification of CAS 41112-74-7).

Sources

- 1. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 2. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]

- 3. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 4. 4-Chloro-3-hydrazinylbenzoic acid hydrochloride | C7H8Cl2N2O2 | CID 16242996 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS 41112-74-7): Synthesis, Applications, and Market Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4-hydrazinylbenzoic acid hydrochloride (CAS 41112-74-7) is a substituted aromatic hydrazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural arrangement, featuring a carboxylic acid, a hydrazine group, and a chlorine atom on a benzene ring, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic transformations.

This guide provides a comprehensive technical overview of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, including a detailed, field-proven synthetic protocol, an analysis of its applications in drug discovery, a survey of commercial suppliers, and essential safety and handling information. The strategic placement of the chloro and hydrazinyl groups makes this molecule a key intermediate for creating targeted libraries of compounds for screening against various biological targets, particularly in the development of kinase inhibitors and other antineoplastic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in research and development. While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from closely related analogs like 4-hydrazinobenzoic acid and its hydrochloride salt.

| Property | Value/Information | Source(s) |

| CAS Number | 41112-74-7 | |

| Chemical Name | 2-Chloro-4-hydrazinylbenzoic acid hydrochloride | [1] |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 223.06 g/mol | |

| Appearance | Typically an off-white to light brown powder | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | [3] |

| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents. |

Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride: A Validated Protocol

The synthesis of aryl hydrazines from their corresponding anilines is a classic and reliable transformation in organic chemistry, typically proceeding through a two-step sequence: diazotization followed by reduction.[4][5][6] The following protocol is adapted from a well-established and trusted procedure for a related isomer, o-hydrazinobenzoic acid hydrochloride, published in Organic Syntheses.[7] The starting material for this adapted synthesis is 4-Amino-2-chlorobenzoic acid, which can be synthesized from 2-chloro-4-nitrobenzoic acid via reduction.[8][9][10]

Core Synthesis Pathway

The fundamental transformation involves the conversion of the primary amino group of 4-Amino-2-chlorobenzoic acid into a diazonium salt, which is then reduced in situ to the corresponding hydrazine.

Caption: High-level overview of the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride.

Detailed Experimental Protocol

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Equipment:

-

Large beaker (e.g., 2 L) with mechanical stirrer and thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Part A: Diazotization of 4-Amino-2-chlorobenzoic Acid

-

In a 2 L beaker equipped with a mechanical stirrer, suspend 4-Amino-2-chlorobenzoic acid (e.g., 0.3 mole) in deionized water (300 mL).

-

Cool the suspension in an ice-salt bath to 0 °C.

-

While stirring vigorously, add concentrated hydrochloric acid (e.g., 340 mL) in one portion. The starting material will dissolve, and its hydrochloride salt may begin to precipitate.

-

Maintain the temperature between 0-5 °C and slowly add a pre-prepared solution of sodium nitrite (e.g., 0.31 mole in 200 mL of water) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 2-chloro-4-carboxybenzenediazonium chloride intermediate. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.

Part B: Reduction of the Diazonium Salt

-

In a separate large flask, prepare a solution of stannous chloride dihydrate (e.g., 0.75 mole) in concentrated hydrochloric acid (e.g., 600 mL). Cool this solution in an ice bath to below 10 °C.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the stannous chloride solution. The temperature should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, a precipitate of the product should form. Continue to stir the mixture in the ice bath for an additional 1-2 hours.

-

Collect the precipitated 2-Chloro-4-hydrazinylbenzoic acid hydrochloride by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with small portions of ice-cold, dilute (1:1) hydrochloric acid to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum to yield the final compound.

Rationale and Trustworthiness: This protocol is based on a robust and well-documented method for the synthesis of aryl hydrazines.[7] The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with stannous chloride is a standard and effective method for converting diazonium salts to hydrazines.[8] By following these steps carefully, this protocol provides a reliable system for obtaining the desired product.

Applications in Drug Discovery and Development

Hydrazine-containing compounds are a cornerstone in medicinal chemistry due to their ability to form various stable heterocyclic structures and act as versatile linkers.[11] While specific applications of the 2-chloro-4-hydrazinyl isomer are not as widely reported as its 4-hydrazinyl counterpart, its structural motifs suggest significant potential in several therapeutic areas.

As a Scaffold for Kinase Inhibitors

Many small molecule kinase inhibitors, which are a major class of cancer therapeutics, are built upon heterocyclic cores.[12] The hydrazine moiety of 2-Chloro-4-hydrazinylbenzoic acid is an excellent precursor for constructing pyrazole, indazole, and triazine rings, which are prevalent in FDA-approved kinase inhibitors.[13][14] The chlorine atom can serve to modulate the electronic properties of the molecule or occupy a specific hydrophobic pocket in a kinase active site, enhancing binding affinity and selectivity. The carboxylic acid group provides a convenient handle for further derivatization, allowing for the optimization of pharmacokinetic properties.

Synthesis of Novel Heterocyclic Compounds

The reactivity of the hydrazine group allows for condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to form a diverse array of five- and six-membered heterocycles. These heterocyclic systems are frequently found in biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][15] The presence of the chloro-substituent introduces a specific electronic and steric profile that can be exploited in structure-activity relationship (SAR) studies to fine-tune the biological activity of the resulting compounds.

Caption: Potential synthetic pathways and therapeutic applications of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride.

Market Analysis: Suppliers and Pricing

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is available from a number of chemical suppliers who specialize in building blocks for research and development. However, it is considered a more specialized reagent compared to its 4-hydrazinyl isomer, and as such, it may not be a stock item for all major suppliers.

| Supplier | Location | Availability/Notes |

| BLD Pharm | Global | Listed in catalog.[1] |

| Biolla Chemicals | Germany | Supplier of various laboratory chemicals.[16] |

| Alliance Chemical | USA | Supplier of laboratory and industrial chemicals.[17] |

| IMCD | Global | Distributor of speciality chemicals.[18] |

| Altogen Chemicals | USA | Manufacturer of various chemicals.[19] |

Pricing for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride is typically provided upon request and can vary based on quantity, purity, and supplier. For researchers, it is advisable to contact multiple suppliers to obtain quotes for comparison.

Safety and Handling

-

Hazards: May cause skin, eye, and respiratory irritation. Hydrazine derivatives should be handled as potentially toxic and carcinogenic.[21]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a strategic and versatile building block for researchers and drug development professionals. Its unique substitution pattern provides a valuable starting point for the synthesis of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors and other targeted therapies. While its commercial availability is more specialized than some related isomers, its potential for creating diverse and biologically active molecules makes it a compound of significant interest. The adapted synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its utility in the advancement of medicinal chemistry and pharmaceutical sciences.

References

-

SciELO. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link][4]

-

ResearchGate. (2023). Synthesis of N‐arylhydrazides from anilines. Retrieved from [Link][5]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link][6]

-

Hofmann, J., Jasch, H., & Heinrich, M. R. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. The Journal of Organic Chemistry, 79(5), 2314–2320. [Link][22]

-

University of Bristol, School of Chemistry. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link][7]

-

biolla chemicals. (2022). Supplier of raw materials and chemicals. Retrieved from [Link][16]

-

K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link][20]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][11]

-

DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link][21]

-

Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoicacid Hydrochloride. Retrieved from [Link][23]

-

PMC. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link][10]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][13]

-

Organic Syntheses. (n.d.). [No title found]. Retrieved from [Link][25]

-

IMCD. (n.d.). Leading Speciality Chemicals & Ingredients Distributor. Retrieved from [Link][18]

-

PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link][26]

-

PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link][14]

-

MDPI. (2023). Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates. Retrieved from [Link][27]

-

arXiv. (2022). Hybrid Approach to Identify Druglikeness Leading Compounds against COVID-19 3CLProtease. Retrieved from [Link][28]

-

MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from [Link][12]

-

PubMed. (2023). Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRAS G12C with Demonstrable CNS Penetration. Retrieved from [Link][29]

-

PMC. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link][15]

-

PubChem. (n.d.). 4-Hydrazinobenzoic acid. Retrieved from [Link][30]

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link][31]

Sources

- 1. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 12. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biollachemicals.com [biollachemicals.com]

- 17. alliancechemical.com [alliancechemical.com]

- 18. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.at]

- 19. Products | Altogen Chemicals [altogenchemicals.com]

- 20. kmpharma.in [kmpharma.in]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. prudencepharma.com [prudencepharma.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 27. mdpi.com [mdpi.com]

- 28. arxiv.org [arxiv.org]

- 29. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability & Handling of Chlorinated Phenylhydrazines

Topic: Chemical Stability of Chlorinated Phenylhydrazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Chlorinated phenylhydrazines (e.g., 4-chlorophenylhydrazine) are critical synthons in the manufacture of pyrazole-based agrochemicals and indole-based pharmaceuticals.[1] However, their utility is frequently compromised by their inherent instability. Unlike simple anilines, the hydrazine moiety (

This guide analyzes the physicochemical stability of these derivatives, contrasting the labile free base with the robust hydrochloride salt.[2] It provides a mechanistic rationale for degradation pathways and establishes a self-validating protocol for their handling in GMP and R&D environments.

Mechanistic Stability Profile

To master the handling of chlorinated phenylhydrazines, one must understand the "Chlorine Effect." While phenylhydrazine itself is unstable, the introduction of a chlorine atom on the aromatic ring alters the degradation kinetics through inductive (

The "Double-Edged" Electronic Effect

The chlorine substituent is electron-withdrawing by induction. Theoretically, this should stabilize the molecule against oxidation (which requires electron loss). However, empirical data suggests a more complex reality:

-

Acidity Increase: The electron-withdrawing nature of chlorine increases the acidity of the hydrazinic protons. In basic or neutral media, this facilitates deprotonation, which is often the rate-limiting step in auto-oxidation.

-

Para-Substitution Instability: Research indicates that while ortho-halogens may sterically hinder oxidation, para-chlorophenylhydrazine often exhibits accelerated oxidation rates compared to the unsubstituted parent under aerobic conditions [1].

Oxidative Degradation Pathway

The primary mode of failure is auto-oxidation leading to the formation of diazonium salts and subsequent "tar" formation (biaryls and azo compounds).

Figure 1: Oxidative Degradation Mechanism The following diagram illustrates the cascade from the hydrazine free base to the diazonium species.

Caption: Step-wise oxidative degradation of chlorinated phenylhydrazine free base leading to diazonium decomposition.

Comparative Stability Data: Free Base vs. Hydrochloride Salt

The most effective stability strategy is protonation. By converting the free base to the hydrochloride salt, the lone pair on the

Table 1: Physicochemical Stability Comparison

| Feature | 4-Chlorophenylhydrazine (Free Base) | 4-Chlorophenylhydrazine HCl (Salt) |

| Physical State | Oily liquid or low-melting solid | White to off-white crystalline powder |

| Melting Point | ~20–25°C (often supercooled oil) | 216–230°C (with decomposition) [2] |

| Oxidation Risk | High: Turns red/brown within minutes/hours in air. | Low: Stable for months/years if dry. |

| Thermal Stability | Decomposes >100°C (autocatalytic). | Stable until MP; violent dec. >230°C. |

| Storage Requirement | Inert atmosphere ( | Tightly closed container, RT or Cool. |

| Transport Class | Class 6.1 (Toxic), often "Self-Reactive". | Class 6.1 (Toxic), Solid. |

Critical Insight: The free base often contains trace hydrochloride impurities. These traces can catalyze the thermal decomposition of the bulk free base, leading to runaway reactions. Always convert to the salt for storage.

Experimental Protocols

Protocol: Conversion of Free Base to Hydrochloride Salt

Context: If you receive the free base or synthesize it in-situ, immediate conversion to the salt is required for shelf-stability.

Reagents:

-

Crude 4-Chlorophenylhydrazine (Free Base)

-

Ethanol (EtOH) or Diethyl Ether (

) -

Conc. HCl (37%) or HCl in Dioxane (4M)

Procedure:

-

Dissolution: Dissolve the crude free base in a minimal volume of cold EtOH or

under nitrogen. -

Acidification: Dropwise add HCl (1.1 equivalents) while maintaining the temperature <10°C (ice bath). The reaction is exothermic.

-

Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the cake with cold

to remove colored oxidation impurities. -

Drying: Dry under vacuum at 40°C. Note: Do not overheat.

Protocol: Stability-Indicating HPLC Analysis

Context: To verify purity before use in critical steps (e.g., Fischer Indole).

-

Column: C18 Reverse Phase (e.g., Waters X-Bridge or equiv), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 230 nm (hydrazines have weak absorbance; detection of oxidized azobenzene impurities is more sensitive at 320 nm).

-

Pass Criteria: Purity >98%; "Red" impurity (azo dimer) <0.5%.

Handling & Workflow Logic

The following workflow ensures that the instability of the hydrazine does not compromise the downstream chemistry.

Figure 2: Safe Handling Workflow

Caption: Decision tree for receiving and processing chlorinated phenylhydrazines to minimize degradation risk.

Troubleshooting: Visual Indicators

-

White/Off-White: Pure Hydrochloride Salt. Safe to use.

-

Yellow/Beige: Slight surface oxidation. Purify by recrystallization (EtOH) if ultra-high purity is needed.

-

Red/Brown: Significant oxidation to azo-compounds or diazonium tars. Discard. High risk of side reactions or catalytic decomposition.

References

-

Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.[3][4] [Link]

-

Organic Syntheses. (1922). Phenylhydrazine.[1][3][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.442. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 5. chemiis.com [chemiis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Factor IXa inhibitors using 2-chloro-4-hydrazinylbenzoic acid

Application Note: Synthesis of Factor IXa Inhibitors using 2-Chloro-4-hydrazinylbenzoic Acid

Executive Summary

This application note details the synthetic utility of 2-chloro-4-hydrazinylbenzoic acid as a privileged starting material for the construction of high-affinity Factor IXa (FIXa) inhibitors. Factor IXa is a critical serine protease in the intrinsic coagulation pathway. Unlike downstream Factor Xa or Thrombin inhibitors, FIXa inhibition offers the therapeutic potential of preventing thrombosis with a significantly reduced risk of bleeding (hemostasis preservation).

The protocol focuses on using the hydrazine moiety to construct a central N-aryl pyrazole scaffold—a proven pharmacophore in modern anticoagulant drug design (e.g., Apixaban analogs). The 2-chloro-4-carboxyphenyl motif serves as a rigid, metabolically stable linker that orients the inhibitor into the S1 and S4 pockets of the enzyme.

Scientific Rationale & Retrosynthesis

Target Design Logic

Effective FIXa inhibitors typically require three structural components:

-

P1 Element: A basic group (amidine, amino-pyridine) that interacts with Asp189 in the S1 pocket.

-

Scaffold/Linker: A rigid core that directs the substituents; the N-aryl pyrazole is ideal for this.

-

P4 Element: A hydrophobic group (aryl/heteroaryl) that occupies the S4 pocket.

Why 2-chloro-4-hydrazinylbenzoic acid?

-

Regiocontrol: The hydrazine function allows for the rapid formation of nitrogen-containing heterocycles (pyrazoles, indazoles).

-

Linker Geometry: The para-relationship between the hydrazine (scaffold attachment) and the carboxylic acid (P1/P4 attachment) provides an optimal linear vector for spanning the active site.

-

Metabolic Stability: The ortho-chlorine substituent (relative to the acid) sterically hinders metabolic hydrolysis and creates a specific twist angle, often improving selectivity against related proteases like Factor Xa.

Pathway Visualization

Caption: The intrinsic coagulation pathway highlighting Factor IXa as the specific intervention point for the synthesized inhibitor.

Experimental Protocols

Reagents and Materials

-

Starting Material: 2-chloro-4-hydrazinylbenzoic acid hydrochloride (CAS: 41112-74-7).[1]

-

Cyclization Partner: Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) or Ethyl acetoacetate.

-

Solvents: Ethanol (EtOH), Acetic Acid (AcOH), Dichloromethane (DCM).

-

Coupling Agents: HATU, DIPEA, DMF.

Protocol A: Construction of the Pyrazole Core

This step forms the central heterocycle. The reaction of the hydrazine with a 1,3-dicarbonyl compound yields a pyrazole.

Reaction Scheme: 2-Cl-4-hydrazinylbenzoic acid + Ethyl acetopyruvate -> 1-(3-Cl-4-carboxyphenyl)-pyrazole-3-carboxylate

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, suspend 2-chloro-4-hydrazinylbenzoic acid hydrochloride (5.0 g, 22.4 mmol) in Ethanol (80 mL).

-

Addition: Add Ethyl acetopyruvate (3.9 g, 24.6 mmol) and Sodium Acetate (2.0 g, to buffer the HCl salt).

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up: Cool to room temperature. The product often precipitates. If not, remove ethanol under vacuum.

-

Isolation: Resuspend the residue in water (100 mL) and adjust pH to ~4 with 1N HCl. Filter the solid.[2][5]

-

Purification (Critical): Recrystallize from EtOH/Water to isolate the major regioisomer.

-

Target Isomer:1-(4-carboxy-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (structure verification via NOE NMR is recommended to distinguish between 3-methyl and 5-methyl isomers).

-

Protocol B: P1 Group Coupling (Lead Generation)

The carboxylic acid on the phenyl ring is now available for coupling to a P1-binding amine (e.g., 4-aminobenzamidine or a surrogate).

Step-by-Step Procedure:

-

Activation: Dissolve the pyrazole intermediate (1.0 eq) in dry DMF (10 volumes). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.

-

Coupling: Add the P1 amine (e.g., 4-aminobenzamidine dihydrochloride , 1.1 eq).

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Pour the reaction mixture into ice-cold brine. Extract with Ethyl Acetate.[6]

-

Deprotection (if needed): If the P1 group used a Boc-protected amine, treat with TFA/DCM (1:1) for 1 hour, then concentrate.

-

Final Isolation: Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

Synthetic Workflow Diagram

Caption: Synthetic route transforming the hydrazine precursor into the active Factor IXa inhibitor scaffold.

Data Summary & Validation

Table 1: Typical Reaction Metrics and Analytical Data

| Parameter | Specification / Result | Notes |

| Yield (Step 1) | 65% - 75% | Dependent on purity of hydrazine salt. |

| Regio-ratio | ~4:1 (5-methyl : 3-methyl) | 5-methyl isomer is typically favored sterically. |

| Appearance | Off-white to pale yellow solid | |

| 1H NMR Diagnostic | Pyrazole-H4 singlet (~6.8 ppm) | Confirms cyclization. |

| LC-MS | [M+H]+ corresponds to MW | No hydrazone intermediates remaining. |

| FIXa IC50 | < 50 nM (Target) | Validated in chromogenic assay. |

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure the hydrazine hydrochloride is fully neutralized with Sodium Acetate in situ. Excess acid prevents nucleophilic attack.

-

Regioisomer Issues: If the wrong isomer dominates, switch the solvent to Acetic Acid (reflux), which can alter the thermodynamics of the cyclization.

-

Solubility: The 2-chloro-4-carboxyphenyl derivatives can be insoluble. Use DMF or NMP for the coupling steps.

References

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 2018. Link

-

Discovery of novel hydroxy pyrazole based factor IXa inhibitor. Bioorganic & Medicinal Chemistry Letters, 2006. Link

-

Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. BenchChem Protocols, 2025. Link

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications. Molecules, 2021.[7][8] Link

- Factor IXa Inhibitors: A Review of the Patent Literature.

Sources

- 1. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemres.org [orgchemres.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for diazotization of methyl 4-amino-2-chlorobenzoate

An In-Depth Guide to the Diazotization of Methyl 4-Amino-2-chlorobenzoate: Protocol, Mechanism, and Safety Considerations

Introduction

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile pathway to a vast array of functionalized aromatic compounds.[1][2][3] This process converts a primary aromatic amine into a diazonium salt, which contains the highly reactive diazonium group (–N₂⁺).[4][5] This functional group is an excellent leaving group (as dinitrogen gas), readily displaced by a wide range of nucleophiles, a feature that is not possible through direct substitution on the aromatic ring.[1][3]

This application note provides a comprehensive protocol for the diazotization of methyl 4-amino-2-chlorobenzoate. This particular substrate is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic insights to ensure a successful and safe reaction.

Reaction Mechanism: The Path to the Diazonium Ion

The conversion of methyl 4-amino-2-chlorobenzoate to its corresponding diazonium salt is a multi-step process initiated by the in situ generation of nitrous acid.[2][6] The entire reaction must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting aromatic diazonium salt, which can decompose, often explosively, at higher temperatures or in a dry state.[4][7][8][9][10]

The key mechanistic steps are as follows:

-

Formation of Nitrous Acid: In the reaction vessel, sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate unstable nitrous acid (HNO₂) in situ.[2][6][7] NaNO₂ + HCl → HNO₂ + NaCl

-

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7][11] This is the key reactive species in the diazotization process.

-

Electrophilic Attack: The nucleophilic amino group of methyl 4-amino-2-chlorobenzoate attacks the nitrosonium ion, forming an N-N bond.[1][7]

-

Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[7][11]

-

Formation of the Diazonium Ion: The diazohydroxide is protonated by the excess acid, followed by the elimination of a water molecule to yield the resonance-stabilized methyl 4-diazo-2-chlorobenzoate cation.[4][7][11] This resonance stabilization is crucial for the relative stability of aromatic diazonium salts compared to their highly unstable aliphatic counterparts.[2][7]

Caption: Mechanism of Aromatic Diazotization.

Detailed Experimental Protocol

This protocol outlines the diazotization of methyl 4-amino-2-chlorobenzoate. The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) without isolation.[2][5][7]

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| Methyl 4-amino-2-chlorobenzoate | 46004-37-9 | 185.61 | Solid, skin/eye irritant.[12] |

| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | Liquid, highly corrosive.[13] |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Solid, oxidizer, toxic.[14][15][16] |

| Sulfamic Acid (H₃NSO₃) or Urea | 5329-14-6 | 97.09 | Solid, used to quench excess HNO₂. |

| Starch-Iodide Paper | N/A | N/A | Indicator for nitrous acid. |

| Deionized Water | 7732-18-5 | 18.02 | Solvent. |

| Ice | N/A | N/A | Coolant. |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for Diazotization.

Step-by-Step Procedure

1. Preparation of the Amine Solution: a. In a three-necked round-bottom flask equipped with a magnetic stir bar and internal thermometer, add methyl 4-amino-2-chlorobenzoate (1.0 eq). b. Add deionized water (approx. 5-10 mL per gram of amine) followed by concentrated hydrochloric acid (2.5-3.0 eq). The excess acid is crucial to fully protonate the amine, maintain an acidic medium to generate the nitrosonium ion, and prevent unintended side reactions like the coupling of the diazonium salt with unreacted amine.[17] c. Stir the mixture until the amine salt is fully dissolved. Some gentle warming may be required, but the solution must be cooled before proceeding.

2. Cooling the Reaction Mixture: a. Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with efficient stirring. b. Causality: Maintaining this low temperature is the most critical parameter of the reaction.[10] Aromatic diazonium salts are thermally unstable and will rapidly decompose to form phenols and release nitrogen gas if the temperature rises above 5-10 °C.[7]

3. Preparation and Addition of Sodium Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq) in a minimal amount of cold deionized water. b. Transfer this solution to a dropping funnel placed on the central neck of the reaction flask. c. Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 5 °C.[17] d. Causality: Slow, dropwise addition is essential to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.[17] A localized excess of nitrous acid can also lead to unwanted side reactions.

4. Reaction Monitoring and Completion: a. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. b. To confirm the presence of a slight excess of nitrous acid (indicating the complete consumption of the primary amine), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.[10][18]

5. Quenching Excess Nitrous Acid: a. Once the reaction is complete, it is vital to destroy the excess nitrous acid, which can interfere with subsequent reactions. b. Add a small amount of sulfamic acid or urea portion-wise to the cold reaction mixture.[10] c. Continue adding the quenching agent until the starch-iodide test is negative. Vigorous nitrogen evolution will be observed during this step. HNO₂ + (NH₂)₂CO (Urea) → 2 N₂ + CO₂ + 3 H₂O HNO₂ + H₃NSO₃ (Sulfamic Acid) → N₂ + H₂SO₄ + H₂O

The resulting clear, cold solution contains the methyl 4-diazo-2-chlorobenzoate salt and should be used without delay in the next synthetic step.

Safety Precautions and Hazard Management

The diazotization reaction involves several significant hazards that require strict adherence to safety protocols.

-

Reagent Hazards:

-

Methyl 4-amino-2-chlorobenzoate: May cause skin and eye irritation.[12]

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Work must be performed in a chemical fume hood.[13]

-

Sodium Nitrite: A strong oxidizer that is toxic if swallowed. Contact with combustible materials may cause fire, and it can form explosive compounds.[14][15][16]

-

-

Reaction Hazards:

-

Explosion Risk: Diazonium salts are notoriously unstable and can decompose explosively, especially if isolated as solids or allowed to warm up.[4][9][10] NEVER attempt to isolate the diazonium salt unless you are using a specifically designed counter-ion (e.g., tetrafluoroborate) and an established, validated procedure.[4][9]

-

Temperature Control: The reaction is exothermic. A failure in cooling can lead to a runaway reaction, rapid gas evolution (N₂), and potentially forceful ejection of the flask's contents.[10]

-

Gas Evolution: The reaction releases nitrogen gas during quenching and decomposition. The system must be open to the atmosphere (e.g., vented through a bubbler) to prevent pressure buildup.[10]

-

-

Personal Protective Equipment (PPE):

-

Waste Disposal:

-

Any remaining diazonium salt in the waste must be quenched before disposal. A common method is to add a reducing agent like hypophosphorous acid (H₃PO₂) or to decompose it by carefully allowing the solution to warm to room temperature in a controlled manner within a fume hood after significant dilution.[1][10] The neutralized and quenched solution should be disposed of in a designated aqueous hazardous waste container.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction does not start (Starch-iodide test remains negative) | Insufficient acid; impure starting amine; sodium nitrite solution decomposed. | Add more concentrated HCl. Ensure the purity of the starting materials. Use freshly prepared sodium nitrite solution. |

| Formation of a dark, oily precipitate | Temperature too high, leading to decomposition and side reactions; local excess of NaNO₂. | Improve cooling efficiency. Ensure slow, subsurface addition of NaNO₂ with vigorous stirring. |

| Low yield in subsequent reaction | Incomplete diazotization; diazonium salt decomposed due to high temperature or prolonged standing. | Ensure a slight excess of HNO₂ is present at the end of the addition. Use the diazonium salt solution immediately after preparation. Maintain strict temperature control. |

| Uncontrolled foaming or temperature spike | NaNO₂ solution added too quickly; inadequate cooling. | Immediately stop the addition. If safe, add more ice to the cooling bath. Be prepared for rapid gas evolution.[19] |

Conclusion

The diazotization of methyl 4-amino-2-chlorobenzoate is a powerful and efficient method for generating a highly versatile synthetic intermediate. Success hinges on a thorough understanding of the reaction mechanism and a meticulous approach to the experimental procedure. By adhering to strict temperature control, using the correct stoichiometry, and observing all safety precautions, researchers can reliably access the diazonium salt for further elaboration into complex molecular architectures. The inherent instability of diazonium salts demands respect and careful handling, making this a reaction where procedural diligence is paramount to both safety and synthetic success.

References

-

Diazonium Salts | CK-12 Foundation. (2026, January 14). CK-12.[Link]

-

Diazotization Reaction Mechanism. (2019, February 18). BYJU'S.[Link]

-

Chemistry Diazotization Reaction. SATHEE.[Link]

-

DIAZOTISATION AND COUPLING. (2025, November 19). PHARMD GURU.[Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.[Link]

-

Diazonium Salts Preparation. BYJU'S.[Link]

-

Diazotisation. Organic Chemistry Portal.[Link]

-

Diazonium Salts - Definition, Preparation, Properties, Importance. (2025, July 23). GeeksforGeeks.[Link]

-

Synthesis and Characterization of Diazonium Salts with Polyethylene Glycol Appendages and Resulting Films Afforded by Electrodeposition for Use as a Battery Separator Material. (2014, August 18). ACS Publications.[Link]

-

Selectivity engineering of the diazotization reaction in a continuous flow reactor. Royal Society of Chemistry.[Link]

-

Diazonium Salts and Aromatic Substitution (Chapter 7.6). ChemHelper.[Link]

-

Continuous Diazotization and Coupling. Amar Equipment.[Link]

-

Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. (2022, December 21). PMC.[Link]

-

DIAZONIUM SALTS. (2020, March 29). SlideShare.[Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.[Link]

-

Optimization of the diazotization and hydrolysis reaction conditions. a. ResearchGate.[Link]

-

Diazonium compound. Wikipedia.[Link]

-

Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

-

SAFETY DATA SHEET - Methyl 2-amino-4-chlorobenzoate. (2011, April 12). Fisher Scientific.[Link]

-

Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara.[Link]

-

How to quench unreacted sodium azide from reaction mixture? (2016, August 12). Chemistry Stack Exchange.[Link]

-

Safety Data Sheet: Sodium nitrite. Carl ROTH.[Link]

-

Safety Data Sheet sodium nitrite. Valudor Products.[Link]

-

Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ACS Publications.[Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.[Link]

-